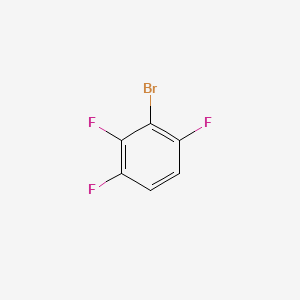

2-Bromo-1,3,4-trifluorobenzene

Description

Significance of Polyhalogenated Arenes in Synthetic Chemistry

Polyhalogenated arenes, which are aromatic rings bearing multiple halogen substituents, are foundational building blocks in organic synthesis. researchgate.net Their significance stems from their utility in transition-metal-catalyzed cross-coupling reactions, which allow for the sequential and site-selective introduction of various functional groups. nih.govacs.org This modular approach is invaluable for synthesizing a diverse array of complex molecules, including pharmaceuticals, agrochemicals, polymers, and electronic materials. researchgate.netnih.gov

The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows chemists to perform selective functionalization on arenes containing non-identical halogens. nih.gov Even in systems with identical halogens, factors like steric hindrance and electronic effects can be exploited to achieve site-selectivity, providing a powerful tool for building molecular complexity from relatively simple, halogenated starting materials. nih.govacs.orgresearchgate.net This strategic functionalization makes polyhalogenated arenes indispensable intermediates for accessing novel chemical structures with tailored properties. researchgate.net

Unique Electronic and Steric Influences of Bromine and Fluorine Substituents on Aromatic Systems

The presence of both bromine and fluorine atoms on a benzene (B151609) ring introduces a complex interplay of electronic and steric effects that govern the molecule's reactivity.

Electronic Effects: Halogens exert two opposing electronic influences on the aromatic ring: an inductive effect and a resonance effect. researchgate.netlibretexts.org

Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine withdraw electron density from the aromatic ring through the sigma bond network. This effect is strongest for fluorine and deactivates the ring, making it less nucleophilic and thus less reactive toward electrophilic aromatic substitution compared to benzene. libretexts.org

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be donated back into the pi-system of the aromatic ring. researchgate.netwikipedia.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

While both effects are at play, the strong inductive withdrawal generally outweighs the resonance donation for halogens, classifying them as deactivating groups. libretexts.orgmakingmolecules.com However, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of fluorine, the resonance effect is more significant than for heavier halogens due to better orbital overlap between the carbon 2p and fluorine 2p orbitals, making fluorobenzene (B45895) anomalously reactive for a halogenated benzene, especially at the para position. wikipedia.org

Steric Effects: The size of the halogen substituents also plays a crucial role. The bromine atom is significantly larger than the fluorine atoms, creating steric hindrance. This bulkiness can influence reaction outcomes, often favoring substitution at the less sterically crowded para position over the ortho positions adjacent to the bromine. wikipedia.org

Overview of Research Trajectories for 2-Bromo-1,3,4-trifluorobenzene (B71589) and Related Isomers

Research into this compound, a relatively new compound first reported in 2005, is primarily focused on its utility as a synthetic intermediate. smolecule.com Its structure, featuring a reactive bromine atom and multiple electron-withdrawing fluorine atoms, makes it a valuable building block for creating more complex, highly fluorinated molecules. smolecule.com Key research areas include its use in synthesizing potential pharmaceuticals, agrochemicals, and advanced polymers. smolecule.com Synthesis of the compound itself has been achieved through methods such as the palladium-catalyzed bromination of 1,3,4-trifluorobenzene and the diazotization of 2-amino-1,3,4-trifluorobenzene. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 176793-04-7 | smolecule.comnih.govsigmaaldrich.com |

| Molecular Formula | C₆H₂BrF₃ | smolecule.comnih.gov |

| Molecular Weight | 210.98 g/mol | smolecule.comnih.gov |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.8±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 151.3±35.0 °C at 760 mmHg | chemsrc.com |

| InChI Key | CNAXDCSHYHIOGW-UHFFFAOYSA-N | smolecule.comnih.gov |

The study of related isomers of bromotrifluorobenzene further illustrates the synthetic importance of this class of compounds. Each isomer provides a unique substitution pattern, enabling access to a different region of chemical space.

Table 2: Research Applications of Bromotrifluorobenzene Isomers

| Compound Name | CAS Number | Reported Research Applications | Source(s) |

|---|---|---|---|

| 1-Bromo-2,3,4-trifluorobenzene | 176317-02-5 | Used in the synthesis of 5-nitro-6-methylquinoline carboxylic acid. | chemicalbook.com |

| 1-Bromo-2,4,5-trifluorobenzene (B152817) | 327-52-6 | Characterized by 1H NMR spectroscopy. | chemicalbook.com |

| 5-Bromo-1,2,3-trifluorobenzene | 138526-69-9 | Used as an intermediate for other organic compounds, in the preparation of dioxaborolane derivatives, and in liquid crystals. | lookchem.com |

| 2-Bromo-1,3,5-trifluorobenzene | 2367-76-2 | Investigated in reactions with sodium azide (B81097) for potential use in creating new photoactive materials. | researchgate.netstenutz.eu |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAXDCSHYHIOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938856 | |

| Record name | 2-Bromo-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176793-04-7 | |

| Record name | 2-Bromo-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development for 2 Bromo 1,3,4 Trifluorobenzene

Organometallic Approaches in Arene Functionalization

Organometallic chemistry offers powerful tools for the regioselective synthesis of highly substituted arenes that are inaccessible through classical electrophilic substitution. researchgate.net These methods involve the generation of a carbanionic center on the aromatic ring, which can then react with an electrophile like bromine.

Halogen-metal exchange is a fundamental reaction for preparing organometallic reagents, particularly organolithium and Grignard reagents. wikipedia.org This reaction typically involves treating an aryl halide (bromide or iodide) with an organolithium reagent, such as n-butyllithium. The exchange is fast and often occurs at low temperatures. wikipedia.orgrsc.org This approach allows for the synthesis of a specific Grignard reagent, such as 2,4,5-trifluorophenyl magnesium bromide from 1-bromo-2,4,5-trifluorobenzene (B152817), which can then be used in cross-coupling reactions. researchgate.netuni-muenchen.de

Directed ortho-metalation (DoM) is another key strategy where a functional group on the ring directs a metalating agent (typically an organolithium base) to deprotonate an adjacent C-H bond. nih.gov Fluorine is known to be a potent directing group for lithiation. researchgate.net In polyfluorinated systems, the most acidic proton, influenced by the cumulative inductive effects of the fluorine atoms, is selectively removed. researchgate.net This allows for the precise introduction of a functional group at a position that might be disfavored in electrophilic substitution.

Deprotonative lithiation involves the direct removal of a proton from the aromatic ring using a strong base. rsc.org The choice of base and solvent is critical for controlling the regioselectivity. Common bases include lithium diisopropylamide (LDA) and n-butyllithium, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.orgnih.gov Studies on fluorinated benzenes have shown that LDA in THF cleanly removes the most acidic proton, whereas butyllithium (B86547) can lead to more complex mixtures. rsc.org Once the lithiated intermediate is formed, it can be trapped with an electrophilic bromine source to yield the desired bromo-trifluorobenzene isomer.

More sophisticated organometallic methods include deprotonation-triggered halogen migrations, sometimes referred to as the "halogen dance". researchgate.net In these anionic rearrangements, a metalated aryl species can isomerize to a thermodynamically more stable form, which can be exploited to access otherwise unobtainable substitution patterns. researchgate.net This regioflexibility, achieved through judicious choice of reagents and conditions, is a hallmark of advanced organometallic synthesis. researchgate.netdntb.gov.ua

Table 2: Representative Conditions for Lithiation of Fluorinated Benzenes

| Substrate | Reagent | Solvent | Temperature (°C) | Intermediate/Reaction Type | Reference |

| Fluorinated Bromobenzenes | Butyllithium | Diethyl ether-hexane | -78 | Bromine-lithium exchange | rsc.org |

| Fluorinated Benzenes | Lithium Diisopropylamide (LDA) | THF-hexane | -78 | Deprotonation (most acidic proton) | rsc.org |

| para-Substituted Fluorobenzenes | LDA or LiTMP | THF | -78 | ortho-Lithiation to fluorine | researchgate.net |

Emerging Synthetic Techniques for Enhanced Efficiency and Sustainability

The field of chemical synthesis is continually evolving, with a focus on developing more efficient, safer, and environmentally benign processes. wipo.int For the production of fluorinated aromatics, several emerging techniques are gaining prominence.

Continuous-flow microreactors represent a significant process intensification technology. As demonstrated in the synthesis of 1-bromo-2,4,5-trifluorobenzene, flow chemistry allows for precise control of reaction parameters, rapid heat exchange, and improved safety, leading to higher yields and space-time efficiencies compared to batch processing. researchgate.net

Photocatalysis and electrochemistry are also emerging as powerful, sustainable tools in organic synthesis. numberanalytics.com Electrochemical methods offer a reagent-free alternative for fluorination and other transformations, reducing waste and avoiding hazardous reagents. numberanalytics.comhokudai.ac.jp Similarly, photocatalysis uses light to drive chemical reactions under mild conditions, enabling unique selectivities. numberanalytics.com While direct applications to the synthesis of 2-Bromo-1,3,4-trifluorobenzene (B71589) are not yet widely reported, these techniques represent the forefront of research into the synthesis of fluorinated molecules and are expected to provide novel synthetic pathways in the future. numberanalytics.comtandfonline.com

Photochemical Bromination Protocols

Photochemical methods offer an alternative pathway for the bromination of aromatic compounds, operating under mild conditions without the need for a catalyst. researchgate.net This approach typically involves the use of a brominating agent like N-Bromosuccinimide (NBS) and irradiation with UV light to initiate the reaction. The process proceeds at ambient temperatures, which can be advantageous for controlling selectivity. researchgate.net

The general principle relies on the photolytic cleavage of the bromine source to generate bromine radicals, which then attack the aromatic ring. For the synthesis of this compound, the substrate would be 1,2,4-trifluorobenzene (B1293510). However, a significant challenge in the photochemical bromination of polyhalogenated benzenes is achieving high regioselectivity. Studies on similar compounds, such as the photochemical bromination of m-difluorobenzene, have shown the formation of a mixture of isomers and more highly brominated products, resulting in poor selectivity for the desired monobrominated compound. google.com The conversion and selectivity are highly dependent on the nature and position of the substituents already present on the aromatic ring. researchgate.net

Table 1: General Conditions for Photochemical Bromination of Aromatics

| Parameter | Condition | Source |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | researchgate.net |

| Initiation | UV Irradiation (e.g., λ = 254 nm) | researchgate.net |

| Solvent | Acetonitrile/water, Carbon Tetrachloride | researchgate.net |

| Temperature | Ambient (e.g., 30 ± 2 °C) | researchgate.net |

| Catalyst | None required | researchgate.net |

While specific, high-yield photochemical protocols for this compound are not extensively documented, the general methodology presents a potential, albeit challenging, route for its synthesis.

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions. rsc.org This method utilizes microwave irradiation to produce rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved purity of the final product.

While a specific protocol for the microwave-assisted bromination of 1,2,4-trifluorobenzene to yield this compound is not prominently reported, the utility of this technology has been demonstrated for other transformations of fluorobenzenes. For instance, the amination of various fluorobenzenes, including 1,2,4-trifluorobenzene, has been successfully achieved in good to excellent yields under microwave irradiation without the need for a strong base or catalyst. researchgate.net In these studies, microwave heating facilitated the regioselective substitution of a fluorine atom. researchgate.net

This suggests the potential applicability of microwave energy to promote the bromination of 1,2,4-trifluorobenzene. The key advantages would be the rapid optimization of reaction conditions (temperature, pressure, time) and the potential to drive the reaction to completion quickly, possibly minimizing the formation of side products.

Table 2: Examples of Microwave-Assisted Reactions with Fluorobenzenes

| Substrate | Reagents | Product Type | Key Finding | Source |

|---|---|---|---|---|

| Fluorobenzenes | Various amines, NMP | Aminated benzenes | Facile and versatile amination without catalyst or strong base. | researchgate.net |

| 1-bromo-2,3,4,5,6-pentafluorobenzene | 2-(4-boronophenyl)acetic acid, Pd(OAc)₂, Na₂CO₃ | Fluorinated biaryl | Suzuki-Miyaura coupling achieved in 30-45 minutes. | sorbonne-universite.fr |

The application of microwave-assisted heating could provide a rapid and efficient route for the synthesis of this compound, though specific procedural development and optimization would be required.

Continuous-Flow Microreactor Applications in Halogenation Chemistry

Continuous-flow chemistry, often utilizing microreactors, offers significant advantages for halogenation reactions, which can be highly exothermic and challenging to control in traditional batch setups. sioc-journal.cn Microreactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, residence time), and enhanced safety, making them ideal for handling hazardous reagents like bromine. sioc-journal.cnresearchgate.net

A continuous-flow system has been successfully developed for the synthesis of 1-Bromo-2,4,5-trifluorobenzene, an isomer of the target compound. researchgate.net This process demonstrates the high efficiency and potential of microreactor technology for the bromination of trifluorobenzenes. In this system, bromine is reacted with 1,2,4-trifluorobenzene using an FeBr₃ catalyst that is generated in situ from the reaction of iron and bromine. researchgate.net The procedure is notable for its high efficiency, yielding the product in minutes. researchgate.net

Table 3: Research Findings for Continuous-Flow Bromination of 1,2,4-Trifluorobenzene

| Parameter | Detail | Finding/Result | Source |

|---|---|---|---|

| Reactants | 1,2,4-Trifluorobenzene, Bromine (Br₂) | - | researchgate.net |

| Catalyst | FeBr₃ (generated in situ from Fe and Br₂) | Steady, in situ generation improves process handling. | researchgate.net |

| Reactor Type | Microreactor | Enables efficient and safe handling of the reaction. | researchgate.net |

| Product | 1-Bromo-2,4,5-trifluorobenzene | - | researchgate.net |

| Yield | High | The procedure is efficient and easy to handle. | researchgate.net |

| Reaction Time | Minutes | Demonstrates significant process intensification. | researchgate.net |

Given the success with the synthesis of the 1-bromo-2,4,5-trifluoro isomer, it is highly probable that a similar continuous-flow microreactor setup could be adapted for the selective synthesis of this compound through careful optimization of reaction conditions.

Derivatization Strategies for Precursor Synthesis

This compound serves as a versatile precursor for the synthesis of more complex fluorinated molecules. Its bromine atom provides a reactive handle for various coupling reactions and the formation of organometallic intermediates.

Synthesis of Fluorinated Aryl Boronates from this compound

The conversion of this compound into its corresponding aryl boronate ester is a critical derivatization step, as these boronates are key building blocks in Suzuki-Miyaura cross-coupling reactions. researchgate.net This transformation is typically achieved via a palladium-catalyzed Miyaura borylation reaction, using a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

The synthesis of highly fluorinated aryl boronates can be challenging due to the electron-deficient nature of the starting aryl halide. acs.org However, research on the borylation of the isomeric 1-bromo-2,4,5-trifluorobenzene has demonstrated the feasibility of this reaction. In one study, the desired boronate ester was obtained in a 77% yield. acs.org The selection of the appropriate palladium catalyst and phosphine (B1218219) ligand is crucial for success.

Table 4: Representative Conditions for Borylation of Bromotrifluorobenzenes

| Aryl Halide | Boron Source | Catalyst/Ligand | Base | Solvent | Product | Yield | Source |

|---|

These conditions provide a strong starting point for developing a protocol for the borylation of this compound, enabling its use in the synthesis of complex polyfluorinated biphenyls and other advanced materials. acs.org

Formation of Other Organometallic Intermediates

Beyond boronates, this compound can be converted into other valuable organometallic intermediates, most notably Grignard reagents (organomagnesium halides) and organolithium compounds. These reagents are powerful nucleophiles used to form new carbon-carbon and carbon-heteroatom bonds.

The formation of a Grignard reagent, (2,3,6-trifluorophenyl)magnesium bromide, would typically involve the reaction of this compound with magnesium metal in an ether solvent like THF. The feasibility of this transformation is supported by studies on isomeric compounds. For example, 2,4,5-trifluorophenylmagnesium bromide has been generated from 2,4,5-trifluorobromobenzene and subsequently used in reactions like carboxylation. researchgate.net Similarly, triaryl aluminum complexes have been synthesized from 1-bromo-3,4,5-trifluorobenzene (B146875) via the corresponding Grignard reagent. cardiff.ac.uk

Organolithium species can be formed through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or s-butyllithium at low temperatures. This approach allows for subsequent reactions with a wide variety of electrophiles. The regioselectivity of such functionalizations on polyfluorinated systems can be precisely controlled using specific organometallic protocols. researchgate.net

Table 5: Examples of Organometallic Intermediate Formation from Bromotrifluorobenzenes

| Starting Material | Reagent(s) | Intermediate Formed | Application/Use | Source |

|---|---|---|---|---|

| 2,4,5-Trifluorobromobenzene | Ethylmagnesium bromide | 2,4,5-Trifluorophenylmagnesium bromide | Grignard exchange reaction for subsequent carboxylation. | researchgate.net |

| 1-Bromo-3,4,5-trifluorobenzene | Mg, AlCl₃ | (3,4,5-Trifluorophenyl)magnesium bromide | Synthesis of a triaryl aluminum complex. | cardiff.ac.uk |

These derivatization strategies highlight the importance of this compound as a precursor, enabling access to a range of fluorinated organometallic reagents for advanced organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,3,4 Trifluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the benzene (B151609) ring in 2-Bromo-1,3,4-trifluorobenzene (B71589), induced by the strongly electron-withdrawing fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone of its reactivity profile.

Reactivity with Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

This compound readily reacts with a variety of nucleophiles, where the bromine atom typically serves as the leaving group. smolecule.com The reaction facilitates the formation of new carbon-heteroatom bonds, providing access to a wide array of substituted trifluorobenzene derivatives. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the corresponding anilines, thioethers, and aryl ethers.

The general conditions for these substitutions involve reacting this compound with the nucleophile, often in the presence of a base and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The base serves to deprotonate the nucleophile, increasing its reactivity.

| Nucleophile Class | Typical Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Amines | Primary or secondary amines (e.g., Morpholine, Piperidine) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMSO, DMF), Elevated Temperature | N-Aryl Amines |

| Thiols | Alkyl or aryl thiols (e.g., Thiophenol) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF), Room Temp. to 80°C | Aryl Thioethers |

| Alkoxides | Sodium or potassium alkoxides (e.g., NaOMe, KOt-Bu) | Solvent (e.g., THF, Dioxane), Room Temp. to Reflux | Aryl Ethers |

Influence of Fluorine Substituents on SNAr Kinetics and Regioselectivity

The fluorine substituents are not merely spectators; they play a crucial role in the SNAr reactions of this compound. Their strong inductive electron-withdrawing effect makes the aromatic ring highly electrophilic, which facilitates the rate-determining initial attack by the nucleophile. kyoto-u.ac.jp This activation is a key factor in the compound's reactivity.

The regioselectivity of the substitution is also dictated by the fluorine atoms. In SNAr reactions, nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups. For this compound, the fluorine atoms at positions 1, 3, and 4 activate the ring for substitution. While the C-Br bond is significantly weaker than the C-F bond, making bromine the better leaving group, the fluorine atoms direct the substitution. The fluorine at position 4 activates the C2 position (where bromine is located) via a para relationship, and the fluorine at position 3 activates it via an ortho relationship. The fluorine at position 1 also provides ortho activation. This cumulative activation makes the C-Br bond the primary site for nucleophilic displacement. In contrast, fluorine atoms located meta to an activating group are less prone to substitution. walisongo.ac.id

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. researchgate.net The C-Br bond provides a reactive handle for oxidative addition to a low-valent metal center, initiating the catalytic cycle.

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium catalysts are widely employed for coupling this compound with a range of organometallic reagents. nih.gov These reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, are highly valued for their functional group tolerance and reliability in forming biaryl structures and other complex molecules. acs.orgnih.govorganic-chemistry.org

Suzuki-Miyaura Coupling : Involves the reaction with an organoboron reagent (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base. acs.org This method is popular due to the stability and low toxicity of the boron reagents. acs.org

Stille Coupling : Utilizes an organotin reagent (organostannane) and a palladium catalyst. nih.gov It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling : Employs an organozinc reagent, which is often more reactive than its boron or tin counterparts, allowing for milder reaction conditions in some cases. organic-chemistry.orgwikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Pd(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand, Base (e.g., K₂CO₃, K₃PO₄) | Mild conditions, stable reagents, low toxicity byproducts. acs.org |

| Stille | Aryl/Vinyl Stannanes (R-SnBu₃) | Pd(0) source (e.g., Pd(PPh₃)₄), Ligand, often no base needed | High functional group tolerance, neutral conditions. nih.gov |

| Negishi | Aryl/Alkyl/Vinyl Zinc Halides (R-ZnX) | Pd(0) or Ni(0) source (e.g., Pd(PPh₃)₄, Ni(acac)₂), Ligand | High reactivity of organozinc reagent, couples sp², sp³, and sp carbons. wikipedia.org |

Exploration of Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. arkat-usa.orgresearchgate.net For electron-deficient substrates like this compound, electron-rich and sterically hindered phosphine (B1218219) ligands are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Research has shown that Buchwald's biarylphosphine ligands, such as S-Phos and XPhos, are highly effective. acs.orgnih.gov These ligands stabilize the palladium(0) species and facilitate the challenging oxidative addition step with the C-Br bond of the electron-poor aryl halide. acs.orgnih.gov Similarly, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and its analogues (dppx) have been studied, where the bite angle and flexibility of the ligand backbone impact the reaction's efficiency. arkat-usa.orgresearchgate.net The use of specific ligands can help to minimize side reactions and improve yields, especially in sterically demanding couplings. researchgate.net

Scope and Limitations with Various Coupling Partners

The scope of palladium-catalyzed cross-coupling reactions with this compound is broad, yet certain limitations exist. The reaction generally works well with a variety of aryl, heteroaryl, and vinyl organometallic partners. acs.org However, challenges can arise with sterically hindered substrates. For instance, coupling partners with bulky ortho-substituents may lead to lower yields due to steric repulsion that hinders the transmetalation or reductive elimination steps. researchgate.net

In Suzuki-Miyaura reactions, a significant limitation can be the stability of the boronic acid partner. nih.gov Polyfluorinated phenylboronic acids and certain heterocyclic boronic acids are prone to rapid protodeboronation under the basic reaction conditions, which competes with the desired cross-coupling and reduces the yield. acs.orgnih.gov To overcome this, specialized precatalysts that generate the active Pd(0) species rapidly at low temperatures have been developed to ensure the coupling outpaces the decomposition of the boronic acid. nih.gov Furthermore, while the C-Br bond is preferentially cleaved over the much stronger C-F bonds, harsh reaction conditions could potentially lead to C-F bond activation as a side reaction. sci-hub.se

Mechanistic Probes of Oxidative Addition and Reductive Elimination in Cross-Coupling Cycles

The efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, hinges on the key steps of oxidative addition and reductive elimination. For electron-poor substrates like this compound, these steps are significantly influenced by the electronic and steric nature of the molecule. Polyfluorinated brominated compounds are known to be suitable electrophiles in Suzuki-Miyaura couplings. researchgate.net

Research into the synthesis of polyfluorinated biphenyls has provided insights into these mechanisms. Studies have shown that the choice of phosphine ligands is crucial. Bulky and electron-rich ligands, such as the Buchwald-type ligands XPhos and SPhos, are often beneficial for the reductive elimination step. researchgate.net In the coupling of electron-poor substrates, a variety of phosphine ligands have been shown to induce product formation, highlighting the complexity of optimizing these reactions. researchgate.net For instance, in the synthesis of a trifluorinated biphenyl (B1667301) derivative using 1-bromo-2,3,4-trifluorobenzene, RuPhos was identified as an effective ligand. researchgate.net

The catalytic cycle for these cross-coupling reactions generally involves the oxidative addition of the aryl halide (Ar-X) to a low-valent transition metal catalyst, typically Pd(0), to form a Pd(II) species. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com For electron-deficient systems, the oxidative addition step is generally feasible, but the subsequent reductive elimination can be challenging. The choice of base and solvent system also plays a critical role, with combinations like K₂CO₃ in a THF/toluene/H₂O mixture being effective. researchgate.net

In some Ru-catalyzed C-H arylations of fluoroarenes with aryl halides, the oxidative addition step is facilitated by a benzoate (B1203000) additive. acs.orgacs.org A proposed mechanism suggests that after an initial C-H activation of the fluoroarene, a cyclometalation involving the benzoate creates a more electron-rich Ru(II) intermediate. acs.org This anionic species is more reactive towards oxidative addition with the aryl halide, leading to the formation of the biaryl product upon reductive elimination. acs.org Stoichiometric studies have confirmed that the aryl-Ru(II) intermediate requires the presence of a benzoate additive to react with the aryl bromide, underscoring its crucial role in the oxidative addition/reductive elimination sequence. acs.org

Table 1: Ligand and Base Effects in Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

| Ligand | Base | Yield (%) | Side Products |

|---|---|---|---|

| XPhos | K₂CO₃ | 35 | None observed |

| XPhos | Na₂CO₃ | 44 | 2% homocoupling |

| XPhos | Cs₂CO₃ | 44 | Low |

| SPhos | K₂CO₃ | 60 | N/A |

| SPhos | Na₂CO₃ | 36 | N/A |

| SPhos | Cs₂CO₃ | 39 | N/A |

| RuPhos | N/A | 77 | N/A |

Data sourced from studies on polyfluorinated biphenyl synthesis. researchgate.net

Other Transition Metal-Mediated Transformations

Beyond traditional cross-coupling, this compound and related polyfluoroarenes undergo various other transition metal-mediated transformations. A significant area of research is the direct C-H functionalization, which offers a more atom-economical route to complex molecules by avoiding pre-functionalization. mdpi.comwhiterose.ac.uk

Rhodium complexes have been used to study the C-H oxidative addition of fluorobenzenes. Photochemical reactions of complexes like (C₅H₅)Rh(PMe₃)(C₂H₄) with 1,3,5-trifluorobenzene (B1201519) result in C-H insertion adjacent to a fluorine atom. researchgate.net The reactivity of C-H bonds ortho to fluorine substituents is generally enhanced, which is attributed to the strengthening of the resulting metal-aryl bond. whiterose.ac.uk This ortho-directing effect is a common theme in the C-H functionalization of polyfluoroarenes. whiterose.ac.uk

Ruthenium-catalyzed C-H arylation of fluoroarenes has also been developed. acs.org In one study, 1,2,4-trifluorobenzene (B1293510) was arylated to produce a mixture of three isomers, demonstrating the complexity of controlling regioselectivity in these systems. acs.org Mechanistic studies indicate that C-H activation is often reversible and kinetically significant. acs.org

Borylation is another important transformation. While there are numerous examples of palladium-catalyzed borylation of aryl halides, the use of other metals and the functionalization of C-H bonds are also of interest. iyte.edu.tr Iridium-catalyzed borylation has shown promise for its mild reaction conditions and high efficiency. iyte.edu.tr

Formation and Reactivity of Aryne Intermediates

Polyhalogenated benzenes, including this compound, can serve as precursors to highly reactive aryne intermediates. The elimination of two adjacent substituents (in this case, H and Br) leads to the formation of a carbon-carbon triple bond within the aromatic ring. For this compound, deprotonation adjacent to the bromine followed by bromide elimination would generate 3,4,6-trifluorobenzyne . The formation of this aryne can sometimes compete with other reaction pathways, such as the halogen dance, particularly in the presence of strong bases. researchgate.net

Studies on related polyfluorinated benzenes have shown that the generation of fluorinated arynes is a viable synthetic strategy. For instance, the defluorination of tetrafluorobenzene derivatives can lead to trifluorobenzyne, which can then be trapped. researchgate.net

Generation Methods and Trapping Reactions

The generation of arynes like 3,4,6-trifluorobenzyne typically requires a strong base to deprotonate the aromatic ring. Common bases used for this purpose include lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often at low temperatures (e.g., -75 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net Another approach involves the use of organolithium reagents like t-butyllithium (tBuLi). rsc.org

Once generated, these highly reactive intermediates can be "trapped" by a variety of electrophiles present in the reaction mixture. This in situ trapping is a powerful method for forming new bonds and functionalizing the aromatic ring. nih.gov For example, an aryne can react with carbon dioxide (after an acidic workup) to yield a benzoic acid derivative. researchgate.net The generation of fluorinated m-benzyne derivatives has also been achieved through flash vacuum pyrolysis with subsequent trapping in neon matrices. researchgate.net

Regiochemical Control in Aryne Functionalization

The functionalization of unsymmetrical arynes like 3,4,6-trifluorobenzyne can lead to multiple regioisomers. The position at which a nucleophile or trapping agent adds to the aryne is influenced by the electronic effects of the substituents on the ring. The fluorine atoms are strongly electron-withdrawing, which polarizes the aryne triple bond and directs the incoming nucleophile to add preferentially to one of the two carbons of the aryne.

Controlling the regioselectivity is a key challenge and an active area of research. The choice of reaction conditions, the nature of the nucleophile, and the specific substitution pattern on the aryne all play a role in determining the final product distribution. Organometallic methods, including the use of specific bases and trapping agents, can provide a degree of control over the regiochemical outcome of these reactions. researchgate.netresearchgate.net

Electrophilic Reactivity of Bromine and the Aromatic Ring System

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the three fluorine atoms. smolecule.comcymitquimica.com These substituents decrease the electron density of the benzene ring, making it less susceptible to attack by electrophiles. smolecule.comcymitquimica.com

When electrophilic substitution does occur, the regioselectivity is dictated by the directing effects of the existing substituents. The fluorine atoms are ortho, para-directing but deactivating, while the bromine is also deactivating. The interplay of these effects would direct an incoming electrophile to the available positions on the ring, though such reactions are generally difficult to achieve under standard electrophilic conditions. smolecule.com

In some contexts, the bromine atom itself can react with nucleophiles in substitution reactions, or it can be involved in metal-halogen exchange processes, which are common in organometallic chemistry. researchgate.netsmolecule.com

Halogen 'Dance' Phenomena and Bromine Migration in Polyhalogenated Benzenes

The "halogen dance" is a base-induced isomerization of aromatic halides, where a halogen atom migrates from its initial position to a more thermodynamically stable one. researchgate.netresearchgate.net This reaction typically proceeds through a series of deprotonation and metal-halogen exchange steps. researchgate.net It is most common for heavy halogens like bromine and iodine and requires a hindered base, such as LiTMP or LDA, to initiate deprotonation of the aromatic ring. researchgate.netresearchgate.net

In polyhalogenated benzenes, the reaction can be complex. For example, treating a benzene ring substituted with three contiguous bromines with LiTMP can lead to a mixture of five different benzoic acid products after quenching with carbon dioxide, indicating significant bromine migration. researchgate.net The driving force for the migration is the formation of a more stable aryl-lithium intermediate. researchgate.net The halogen dance can be a competing pathway to aryne formation, and controlling the reaction conditions is crucial to favor one pathway over the other. researchgate.net This phenomenon is a powerful, if sometimes complex, tool for accessing scaffolds that would otherwise be difficult to synthesize. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2,3,4-trifluorobenzene |

| 3,4,6-Trifluorobenzyne |

| 1,2,4-Trifluorobenzene |

| 1,3,5-Trifluorobenzene |

| Benzene |

| Benzoic acid |

| Bromine |

| Carbon dioxide |

| Cesium carbonate (Cs₂CO₃) |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |

| Lithium diisopropylamide (LDA) |

| Palladium (Pd) |

| Potassium carbonate (K₂CO₃) |

| Rhodium (Rh) |

| RuPhos |

| Ruthenium (Ru) |

| Sodium carbonate (Na₂CO₃) |

| SPhos |

| t-Butyllithium (tBuLi) |

| Tetrahydrofuran (THF) |

| Toluene |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 2-Bromo-1,3,4-trifluorobenzene (B71589). The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of data regarding the electronic environment and connectivity of the atoms within the molecule.

Fluorine-19 NMR: Chemical Shift Analysis and Coupling Constants for Electronic Environment Probing

Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.orghuji.ac.ilthermofisher.com

For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three chemically non-equivalent fluorine atoms (F-1, F-3, and F-4). The chemical shift of each fluorine is influenced by the nature of the adjacent substituents (Br, F, or H).

The signals will appear as complex multiplets due to spin-spin coupling between the fluorine nuclei (JFF) and between fluorine and proton nuclei (JHF). wikipedia.org The magnitudes of these coupling constants are dependent on the number of bonds separating the coupled nuclei:

Ortho coupling (³JFF): Typically the largest, in the range of 18-25 Hz.

Meta coupling (⁴JFF): Generally smaller, around 0-8 Hz.

Para coupling (⁵JFF): The smallest, often between 0-3 Hz.

Proton-fluorine couplings (³JHF, ⁴JHF, ⁵JHF): These are also observed and are crucial for assignment, typically ranging from 2-12 Hz.

Based on the substitution pattern, a predicted set of ¹⁹F NMR parameters is presented below. Each fluorine signal is expected to be a doublet of doublets of doublets (ddd) due to coupling with the other two fluorine atoms and one of the protons, although some smaller couplings may not be fully resolved.

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-1 | -120 to -130 | ddd | ³JF1-H6 ≈ 8-12, ⁴JF1-F3 ≈ 4-8, ⁵JF1-F4 ≈ 0-3 |

| F-3 | -135 to -145 | ddd | ³JF3-F4 ≈ 20-25, ⁴JF3-F1 ≈ 4-8, ⁴JF3-H5 ≈ 4-8 |

| F-4 | -140 to -150 | ddd | ³JF4-F3 ≈ 20-25, ³JF4-H5 ≈ 8-12, ⁵JF4-F1 ≈ 0-3 |

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation and Dynamic Studies

¹H and ¹³C NMR spectra provide complementary data to confirm the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two chemically distinct protons at the C-5 and C-6 positions. These protons will be deshielded by the adjacent electronegative halogen atoms. The signals will be complex multiplets due to:

Homonuclear coupling: Coupling to each other (³JH5-H6), typically 6-9 Hz.

Heteronuclear coupling: Coupling to the three fluorine atoms (JHF). Each proton will couple to the fluorines at the ortho, meta, and para positions with different coupling constants, resulting in intricate splitting patterns.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals, one for each carbon atom in the aromatic ring. A key feature of the ¹³C NMR of fluorinated benzenes is the presence of large carbon-fluorine coupling constants (JCF).

Direct C-F coupling (¹JCF): This coupling is very large, typically in the range of 240-260 Hz, and results in large splitting of the signals for carbons directly attached to fluorine (C-1, C-3, C-4).

Long-range C-F coupling (²JCF, ³JCF, etc.): These couplings are smaller (typically 2-25 Hz) but are invaluable for assignment, as they split the signals of carbons not directly bonded to fluorine.

The carbon attached to bromine (C-2) is expected to appear at a relatively upfield position compared to the fluorine-bearing carbons due to the "heavy atom effect".

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |

|---|---|---|---|

| ¹H | H-5 | 7.2 - 7.5 | ddd (Coupling to H-6, F-4, F-3) |

| H-6 | 7.4 - 7.7 | ddd (Coupling to H-5, F-1) | |

| ¹³C | C-1 | 150 - 155 | d, ¹JCF ≈ 245 Hz |

| C-2 | 105 - 110 | m (multiple small JCF couplings) | |

| C-3 | 145 - 150 | d, ¹JCF ≈ 250 Hz | |

| C-4 | 148 - 153 | d, ¹JCF ≈ 250 Hz | |

| C-5 | 118 - 122 | d, ²JCF ≈ 20-25 Hz from F-4 | |

| C-6 | 120 - 125 | d, ²JCF ≈ 20-25 Hz from F-1 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals, especially given the complex splitting patterns. magritek.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of H-5 and H-6, confirming their adjacent relationship (³J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons (C-1, C-2, C-3, C-4). For example, the H-5 proton would be expected to show correlations to C-3, C-4, and C-1, while H-6 would show correlations to C-1, C-2, and C-4. These correlations provide a complete map of the molecular connectivity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes

The vibrational spectra of this compound are expected to be complex but will contain characteristic bands confirming its structure. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C Aromatic Ring Stretching: A series of bands between 1400 and 1650 cm⁻¹ are characteristic of the benzene (B151609) ring itself. The exact positions and intensities are sensitive to the substitution pattern.

C-F Stretching: These vibrations give rise to very strong and characteristic absorptions in the FT-IR spectrum, typically found in the 1000-1350 cm⁻¹ range. The presence of multiple strong bands in this region would be a clear indicator of the polyfluorinated nature of the compound.

C-Br Stretching: The C-Br stretch occurs at lower frequencies, typically in the 500-650 cm⁻¹ range. This band is often of medium to strong intensity.

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds. The position of these bands is highly diagnostic of the ring substitution pattern.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical FT-IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1400 - 1650 | Strong-Medium | Strong-Medium |

| C-F Stretch | 1000 - 1350 | Very Strong | Medium-Weak |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium-Strong | Medium |

Correlation with Molecular Structure and Conformation

The combined analysis of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. The presence of strong C-F stretching bands confirms fluorination, while the C-Br band confirms bromination. The pattern of absorptions in the aromatic C=C stretching and C-H bending regions serves to confirm the 1,2,3,4-tetrasubstitution pattern on the benzene ring.

FT-IR and Raman spectroscopy are complementary. Vibrations that involve a significant change in the dipole moment (like C-F stretching) tend to be strong in the FT-IR spectrum. In contrast, vibrations that involve a significant change in polarizability (like symmetric ring breathing modes) are often strong in the Raman spectrum. spectroscopyonline.com Therefore, using both techniques provides a more complete picture of the vibrational framework of this compound, allowing for robust confirmation of its synthesis and purity.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula and the study of fragmentation pathways for structural confirmation. nih.gov

The molecular formula of this compound is C₆H₂BrF₃. A key feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern of two peaks of roughly equal intensity separated by two m/z units for the molecular ion (M⁺) and any bromine-containing fragments. youtube.com

Using precise atomic masses, the expected monoisotopic mass for the molecular ion can be calculated:

[C₆H₂⁷⁹BrF₃]⁺ : 211.9299 m/z

[C₆H₂⁸¹BrF₃]⁺ : 213.9278 m/z

Under electron ionization (EI), this compound undergoes predictable fragmentation. The molecular ion peak is typically prominent. Subsequent fragmentation can involve the loss of the bromine atom, a fluorine atom, or neutral molecules like HF. The analysis of these fragment ions helps to piece together the molecule's structure. For the related isomer 1-Bromo-2,4,5-trifluorobenzene (B152817), a known fragmentation pattern provides insight into the expected behavior of this compound. nist.gov Common fragmentation pathways include the loss of a bromine radical to form a trifluorophenyl cation (C₆H₂F₃⁺) at m/z 133, and the loss of a fluorine atom from the molecular ion.

Table 1: Representative Mass Spectrometry Data for a Bromotrifluorobenzene Isomer (Data based on the fragmentation pattern of the isomer 1-Bromo-2,4,5-trifluorobenzene) nist.gov

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |

| 214 | [C₆H₂⁸¹BrF₃]⁺ | Molecular Ion (M+2) |

| 212 | [C₆H₂⁷⁹BrF₃]⁺ | Molecular Ion (M) |

| 133 | [C₆H₂F₃]⁺ | Loss of Br |

| 113 | [C₆H₂F₂]⁺ | Loss of Br and F |

| 82 | [C₅H₂F]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While this compound is a liquid at standard conditions, its solid derivatives can be analyzed using single-crystal X-ray crystallography to determine their precise three-dimensional atomic structure. nih.gov This technique is crucial for unequivocally establishing stereochemistry, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of a derivative with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov This analysis provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent structure.

Torsion angles: Defining the conformation of the molecule.

Unit cell parameters: The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. nih.gov

Space group: The symmetry elements that describe the arrangement of molecules within the crystal.

Intermolecular interactions: Identifying and quantifying non-covalent forces such as hydrogen bonds (e.g., C-H···F), halogen bonds, and π-π stacking interactions, which govern the crystal packing. researchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound (This table is a representative example of the data obtained from an X-ray crystallography experiment, based on findings for similar structures like fluorobenzenes and bromothiazoles). researchgate.netnih.govst-andrews.ac.uk

| Parameter | Example Value | Description |

| Chemical Formula | C₁₃H₈BrF₃NO | Formula of the crystalline derivative |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry of the crystal lattice |

| a (Å) | 8.512 | Unit cell dimension |

| b (Å) | 6.160 | Unit cell dimension |

| c (Å) | 14.205 | Unit cell dimension |

| β (°) | 95.47 | Unit cell angle |

| Volume (ų) | 741.3 | Volume of the unit cell |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Theoretical and Computational Chemistry Studies on 2 Bromo 1,3,4 Trifluorobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 2-Bromo-1,3,4-trifluorobenzene (B71589), DFT would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization).

Bond Lengths, Bond Angles, and Dihedral Angles

A full geometry optimization of this compound would yield precise information on the bond lengths between adjacent atoms (e.g., C-C, C-H, C-F, C-Br), the bond angles formed by three connected atoms (e.g., C-C-C, H-C-C, F-C-C), and the dihedral angles that describe the rotation around a bond. This data is fundamental to defining the molecule's exact shape and steric profile. Without specific studies on this isomer, a data table of these parameters cannot be compiled.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies at which the molecule's bonds will vibrate, corresponding to absorption peaks in infrared (IR) and Raman spectroscopy. Each vibrational mode can be characterized and assigned to specific motions of the atoms, such as stretching, bending, or wagging. Simulating the IR and Raman spectra provides a theoretical benchmark for experimental studies. For this compound, this data is not currently available in the public domain.

Quantum Chemical Descriptors of Reactivity

The reactivity of a molecule is governed by its electronic structure. Computational methods can quantify various electronic properties that act as descriptors of chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals can predict the likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and their energy gap for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which reveals the significance of hyperconjugative and steric interactions. This analysis can quantify the delocalization of electron density and the stability it imparts to the molecule. Such a detailed electronic interaction analysis for this compound is contingent on dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). An MEP map of this compound would highlight the influence of the electronegative fluorine and bromine atoms on the electrostatic potential of the benzene (B151609) ring.

No specific theoretical and computational chemistry studies have been found for this compound.

While computational studies are available for other isomers of bromotrifluorobenzene and related halogenated benzene derivatives, the unique substitution pattern of this compound necessitates specific computational models to accurately determine its properties. In the absence of such dedicated studies, any presentation of thermochemical data, such as heat capacities, entropies, and enthalpies, or an analysis of its reaction pathways and transition states, would be speculative and not based on published scientific findings.

Researchers in the field of computational chemistry often employ methods like Density Functional Theory (DFT) and ab initio calculations to investigate the properties of molecules. These studies typically involve optimizing the molecular geometry, calculating vibrational frequencies, and from these, deriving thermodynamic properties. Reaction pathway modeling and transition state analysis require even more intensive computational resources to map the potential energy surface of a chemical reaction.

The lack of available literature for this compound suggests that it has not been a primary focus of theoretical investigation to date. Therefore, the data required to populate the requested sections on its thermochemical and kinetic properties is not present in the current body of scientific literature.

Applications in Specialized Organic Synthesis and Advanced Materials Science Research

Building Block for Novel Organofluorine Compounds and Complex Chemical Entities

2-Bromo-1,3,4-trifluorobenzene (B71589) serves as a crucial building block for the synthesis of complex organofluorine compounds. chemimpex.com The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity, which are desirable traits in pharmaceutical and agrochemical agents. chemimpex.cominnospk.com The presence of the trifluorobenzene moiety is a key structural feature in various target molecules.

The compound's utility stems from the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced or transformed through a variety of well-established synthetic methods, including:

Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of the trifluorophenyl group to other organic fragments.

Grignard and Organolithium Reagents: The compound can be converted into its corresponding Grignard or organolithium reagent. These powerful nucleophiles can then be used to form new bonds with a wide range of electrophiles.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, making it susceptible to nucleophilic substitution, further expanding its synthetic utility.

Through these transformations, chemists can introduce the 2,3,4-trifluorophenyl group into larger, more complex molecular architectures, creating novel compounds for evaluation in drug discovery and crop protection research. chemimpex.comadpharmachem.com

Precursor in the Synthesis of Advanced Polymer Materials

In the field of materials science, this compound is utilized as a precursor or monomer in the creation of advanced fluorinated polymers. chemimpex.com Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, outstanding chemical resistance, low surface energy, and low dielectric constants. nih.govumn.eduresearchgate.netcore.ac.uk

The incorporation of the trifluorophenyl unit from this compound into a polymer backbone can impart these desirable characteristics. The synthesis of such polymers often involves polycondensation reactions where the bromine atom is substituted to link monomer units together. For example, bromo-fluorinated aromatics can be used to prepare high-performance polymers like poly(arylene ether ketone)s (PAEKs). researchgate.net These materials are sought after for applications in demanding environments, such as in the aerospace, electronics, and automotive industries, where resistance to heat, chemicals, and wear is critical. The resulting polymers and coatings exhibit superior durability and chemical resistance directly attributable to their fluorinated structure. chemimpex.com

Table 1: Properties of Fluorinated Polymers

| Property | Description | Conferred Benefit |

|---|---|---|

| Thermal Stability | Resistance to decomposition at high temperatures. | Suitability for high-temperature applications. |

| Chemical Resistance | Inertness to a wide range of chemicals and solvents. | Durability in harsh chemical environments. |

| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. | Creates non-stick, anti-fouling, and waterproof materials. |

| Low Dielectric Constant | Poor conductor of electricity. | Use as insulating materials in electronics and microelectronics. |

Development of Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

While specific examples detailing the use of this compound for catalyst synthesis are specialized, its structure is highly relevant to the design of advanced ligands. The electronic properties of a ligand are crucial for controlling the activity and selectivity of a metal catalyst. The 2,3,4-trifluorophenyl group is strongly electron-withdrawing, a property that can be exploited to tune the electronic environment of a catalytic metal center.

Synthetic routes to potential ligands could involve converting the bromine atom into a coordinating group, such as a phosphine (B1218219) (via reaction with a chlorophosphine) or an N-heterocyclic carbene (NHC) precursor. The resulting ligands would possess a unique electronic signature due to the fluorine atoms, which could lead to novel catalytic activities. The strategic placement of fluorine atoms can influence the Lewis basicity of the coordinating atom and the back-bonding capabilities of the metal center, thereby modulating the catalytic cycle. Bromo-organic compounds are versatile intermediates that facilitate the exploration of chemical space in the development of new catalysts. researchgate.net

Role in the Creation of Functionalized Building Blocks for Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. study.comijsr.net The creation of these systems relies on the use of "building blocks"—molecules that are pre-programmed with the necessary information for self-assembly. sigmaaldrich.comnih.gov

This compound can be converted into such a functionalized building block. The synthetic versatility of the bromine atom allows for its transformation into a functional group capable of directing self-assembly, such as a carboxylic acid, an amide, or a pyridine (B92270) ring. nih.gov The resulting molecule would possess two key features for supramolecular assembly:

A functional group capable of forming specific, directional non-covalent bonds.

A polyfluorinated aromatic surface.

Fluorinated aromatic rings participate in unique π-π stacking interactions, which are different from those of their non-fluorinated counterparts. This allows for precise control over the assembly process, guiding the formation of ordered, functional supramolecular architectures like gels, liquid crystals, or metal-organic frameworks (MOFs). nih.govbath.ac.uk The engineering of ordered nanostructures through the co-assembly of diverse functional building blocks is a cornerstone of modern nanotechnology. nih.gov

Exploration in Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light, enabling applications such as frequency conversion and optical switching. nih.gov Research in this area involves the design of organic chromophores that typically consist of an electron donor and an electron acceptor connected by a π-conjugated bridge.

Fluorinated and bromo-substituted benzene (B151609) derivatives are of significant interest in the synthesis of NLO materials. The introduction of a bromine atom into organic conjugated compounds has been shown to improve the molecular first-order hyperpolarizability (a measure of NLO activity) and promote the formation of the acentric crystal structures required for second-harmonic generation. rsc.org Furthermore, trifluoromethylbenzene derivatives are used as components in NLO chromophores to tune their electronic and thermal properties. researchgate.net this compound can serve as a precursor to various parts of an NLO chromophore, with the fluorine atoms providing electronic perturbation and thermal stability, and the bromine atom offering a synthetic handle for further elaboration.

Intermediate for Highly Fluorinated Aromatics with Tunable Electronic Properties

The defining characteristic of this compound is its combination of a versatile reactive site (the C-Br bond) with a strongly modified aromatic ring. The three fluorine atoms are powerful electron-withdrawing groups, which significantly lower the energy levels of the π-orbitals of the benzene ring. This inherent electronic nature makes it an excellent starting material for a wide range of highly fluorinated aromatics with tailored electronic characteristics.

By strategically replacing the bromine atom using the synthetic methods mentioned previously (e.g., cross-coupling, lithiation), a vast array of derivatives can be synthesized. nih.gov The electronic properties of the resulting molecule can be finely tuned by the nature of the group that replaces the bromine. For instance, installing an electron-donating group would create a "push-pull" system with a smaller HOMO-LUMO gap, while adding another electron-withdrawing group would further lower the orbital energies. This ability to modulate the electronic properties is critical for the development of advanced materials for applications such as:

Organic electronics (e.g., n-type semiconductors)

Liquid crystals

Dyes and pigments with specific absorption and emission profiles

Electro-optic materials researchgate.net

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Poly(arylene ether ketone) |

| Palladium |

| Grignard Reagent |

| Organolithium Reagent |

| Phosphine |

| N-heterocyclic carbene |

| Carboxylic acid |

| Amide |

| Pyridine |

| Metal-Organic Framework |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromo-1,3,4-trifluorobenzene, and how do reaction conditions influence yield?

- Methodology : Two main approaches are documented:

- Br-Mg Exchange : Reacting this compound with i-PrMgBr in tetrahydrofuran (THF) at low temperatures (-70°C) to generate organomagnesium intermediates, which are then quenched or further functionalized .

- Direct Halogenation : Bromination of fluorobenzene derivatives using hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under controlled conditions, yielding halogenated products .

Q. How does the substitution pattern of fluorine atoms affect the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward electrophilic substitution at the para position to bromine. This regioselectivity is critical in Suzuki-Miyaura or Ullmann couplings, where steric and electronic effects dictate bond formation .

- Experimental Validation : Comparative studies with analogs (e.g., 2-bromo-1,4,5-trifluorobenzene) show reduced reactivity at meta-fluorine positions due to increased steric hindrance .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methods :

- Distillation : Effective for separating the compound (boiling point ~144°F) from lower-boiling impurities under reduced pressure (60 mmHg) .

- Column Chromatography : Silica gel columns with hexane/ethyl acetate eluents resolve halogenated byproducts, achieving >95% purity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) impact the synthesis of trifluorobenzoic acids from this compound?

- Case Study : In the synthesis of 3-aryl-2,4,5-trifluorobenzoic acids, the choice of base (e.g., K₂CO₃ vs. t-BuOK) determines pathway dominance. Strong bases favor elimination, forming undesired alkenes, while milder conditions promote nucleophilic carboxylation .

- Mitigation : Kinetic studies recommend using polar aprotic solvents (DMF) and low temperatures (-20°C) to suppress elimination .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Data Discrepancy : Solubility ranges from "slightly soluble in water" to "soluble in ethanol/ether" .

- Resolution :

- Temperature-Dependent Solubility : Conduct UV-Vis spectroscopy at 25°C vs. 50°C to quantify solubility changes.

- Hansen Solubility Parameters : Compare with solvents like THF (δ = 9.1) to identify optimal media for reactions .

Q. How can computational modeling predict the compound’s behavior in catalytic C–H functionalization reactions?

- DFT Calculations : Density functional theory (DFT) simulations of transition states reveal that fluorine substituents lower the activation energy for C–Br bond cleavage by 15–20 kJ/mol compared to non-fluorinated analogs .

- Validation : Experimental kinetic data (e.g., turnover frequencies in Pd-catalyzed reactions) align with computational predictions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Guidelines :

- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) to prevent bromine liberation .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory due to corrosive byproducts .

- Emergency Measures : Neutralize spills with sodium bicarbonate and evacuate vapors using fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.